1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid
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Overview
Description
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring, and a carboxylic acid group at the 7-position The presence of the 1,1-dioxo group indicates the oxidation state of the sulfur atom in the thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer agents.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor modulation.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the carboxylic acid group allows for interactions with active sites of enzymes, while the benzothiadiazine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares the benzothiadiazine core but lacks the carboxylic acid group.
Phthalazinones: These compounds have structural similarities and are used in various therapeutic applications.
Uniqueness
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is unique due to the presence of both the 1,1-dioxo group and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
945388-03-4 |
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Molecular Formula |
C8H6N2O4S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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